molecular formula C12H14N2O2 B1452129 3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine CAS No. 1152599-47-7

3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine

Cat. No.: B1452129
CAS No.: 1152599-47-7
M. Wt: 218.25 g/mol
InChI Key: QSHMBQYBPNPMIC-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine is a heterocyclic compound that features an oxazole ring substituted with a 4-methoxyphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxazole ring. The reaction typically requires heating and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives with altered oxidation states.

Scientific Research Applications

3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethylamine: A simpler compound with similar structural features but lacking the oxazole ring.

    4-Methoxyphenethyl isocyanate: Another compound with a similar phenyl group but different functional groups.

    2-(2-Phenylethyl)chromone: A compound with a chromone ring instead of an oxazole ring.

Uniqueness

3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Biological Activity

3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its role in various biological activities. Its structure can be represented as follows:

C12H14N2O(3 2 4 Methoxyphenyl ethyl 1 2 oxazol 5 amine)\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}\quad (\text{3 2 4 Methoxyphenyl ethyl 1 2 oxazol 5 amine})

Antioxidant Activity

Research has demonstrated that derivatives of oxazole compounds exhibit significant antioxidant properties. For instance, a study highlighted that certain oxazole derivatives inhibited lipid peroxidation and demonstrated effective scavenging of reactive oxygen species (ROS). Specifically, the compound E3 , an analogue of this compound, showed an inhibition rate of 89% on microsomal EROD activity at a concentration of 103M10^{-3}M, outperforming caffeine (85%) at the same concentration .

Table 1: Antioxidant Activity of Oxazole Derivatives

CompoundEROD Inhibition (%)Concentration (M)
E38910310^{-3}
Caffeine8510310^{-3}

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. In one notable study, the compound was tested against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. The results indicated that the compound exhibited significant antibacterial activity, with effective inhibition observed at concentrations as low as 10 mg/ml .

Table 2: Antibacterial Activity Results

BacteriaInhibition Zone (mm)Concentration (mg/ml)
Staphylococcus aureus1510
Escherichia coli2010

Anticancer Activity

The anticancer properties of oxazole derivatives have also been a focal point in research. A study evaluating various substituted oxazoles revealed that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. The presence of the methoxy group was noted to enhance the selectivity index towards cancer cells while minimizing cytotoxicity towards normal cells .

Case Studies

  • Case Study on Antioxidant Properties :
    A research group synthesized several oxazole derivatives and evaluated their antioxidant capabilities through in vitro assays. The most promising derivative was found to significantly reduce oxidative stress markers in liver cells, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Case Study on Antibacterial Effects :
    A comparative study involving various oxazole derivatives demonstrated that those containing methoxy groups showed enhanced antibacterial activity against resistant strains of bacteria. This finding supports the hypothesis that structural modifications can significantly influence biological efficacy .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-6-3-9(4-7-11)2-5-10-8-12(13)16-14-10/h3-4,6-8H,2,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHMBQYBPNPMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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